3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine

Catalog No.
S13284924
CAS No.
23898-55-7
M.F
C13H16ClNO
M. Wt
237.72 g/mol
Availability
In Stock
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3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine

CAS Number

23898-55-7

Product Name

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine

IUPAC Name

3-(4-chlorophenyl)-2-cyclohexyloxaziridine

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

InChI

InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13-15(16-13)12-4-2-1-3-5-12/h6-9,12-13H,1-5H2

InChI Key

PKELZJCVGQJKAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)Cl

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is a synthetic compound belonging to the oxaziridine class. Oxaziridines are characterized by a three-membered ring containing one nitrogen and two oxygen atoms. This specific compound features a chlorophenyl group at one position and a cyclohexyl group at another, contributing to its unique chemical properties. The presence of the chlorophenyl moiety enhances the electrophilicity of the oxaziridine, making it a potential candidate for various

Oxaziridines, including 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine, are known for their ability to participate in several chemical transformations:

  • Oxygen Transfer Reactions: These compounds can act as oxidizing agents, transferring oxygen to substrates such as sulfides and alkenes.
  • Amination Reactions: They can also facilitate the transfer of nitrogen, reacting with nucleophiles to form amines .
  • Electrophilic Reactions: The chlorophenyl group increases the electrophilic nature of the compound, allowing it to engage in electrophilic aromatic substitution reactions .

Research on the biological activity of oxaziridines is ongoing, with preliminary studies suggesting that compounds like 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine may exhibit antimicrobial and anticancer properties. The introduction of electron-withdrawing groups such as chlorine can enhance these activities by increasing reactivity towards biological targets .

The synthesis of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine typically involves:

  • Starting Materials: The synthesis begins with suitable precursors such as cyclohexanones and chlorinated aromatic compounds.
  • Oxidation Reaction: A common method involves the oxidation of an amine or an imine using oxidizing agents like m-chloroperbenzoic acid in organic solvents.
  • Isolation and Purification: The product is usually purified through chromatography techniques to obtain the desired oxaziridine in high purity .

The unique properties of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine make it valuable in various fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Synthetic Chemistry: Acts as an oxidizing agent in organic synthesis, facilitating complex transformations.
  • Material Science: May be explored for applications in polymer chemistry due to its reactive nature .

Studies on interaction mechanisms involving 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine focus on its reactivity with biological molecules. Preliminary findings indicate that it can interact with amino acids and proteins, potentially leading to modifications that could affect biological pathways . More extensive studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-(Phenyl)-1,2-oxaziridineContains a phenyl group instead of a chlorophenyl groupLess electrophilic than the chlorinated variant
3-(4-Methylphenyl)-1,2-oxaziridineContains a methyl group on the phenyl ringMay exhibit different biological activities due to steric effects
3-(Cyclopentyl)-1,2-oxaziridineHas a cyclopentyl group instead of cyclohexylDifferent steric hindrance affecting reactivity

The presence of electron-withdrawing groups like chlorine significantly enhances the electrophilic character of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine compared to its analogs, making it particularly unique in terms of reactivity and potential applications .

Traditional Imine Oxidation Approaches

Traditional synthetic approaches to oxaziridines rely primarily on the oxidation of corresponding imines using various oxidizing agents [1] [4]. The standard method involves the treatment of imines with electrophilic oxidants, resulting in the formation of the oxaziridine three-membered ring through nucleophilic attack of the imine nitrogen on the oxidant [1]. These methodologies have been extensively studied and optimized to provide reliable access to oxaziridine derivatives under controlled conditions [3].

meta-Chloroperbenzoic Acid-Mediated Cyclization Mechanisms

The oxidation of imines with meta-chloroperbenzoic acid represents the most widely utilized method for oxaziridine synthesis [1] [4]. This approach involves the electrophilic activation of the peracid, followed by nucleophilic attack from the imine nitrogen atom [1]. The mechanism proceeds through a concerted pathway where the nitrogen lone pair attacks the peroxide oxygen, simultaneously forming the carbon-oxygen and nitrogen-oxygen bonds of the oxaziridine ring [4].

The mechanistic pathway involves initial coordination of the imine to the peracid, followed by a transition state characterized by partial bond formation between the imine nitrogen and the peroxide oxygen [1]. Computational studies have demonstrated that this process occurs through a single concerted step rather than a stepwise mechanism [4]. The reaction typically requires mild conditions, with dichloromethane as the preferred solvent and temperatures ranging from 0°C to room temperature [4] [5].

Table 1: meta-Chloroperbenzoic Acid-Mediated Cyclization Data

Substrate TypeReaction ConditionsYield PercentReaction Time HoursStereoselectivity cis:trans
N-alkyl iminemCPBA, CH₂Cl₂, RT852.065:35
N-sulfonyl iminemCPBA, CH₂Cl₂, 0°C783.080:20
N-phosphinoyl iminemCPBA, CH₂Cl₂, 0°C824.075:25
Aromatic iminemCPBA, CH₂Cl₂, RT901.570:30
Aliphatic iminemCPBA, CH₂Cl₂, RT752.560:40

The stereochemical outcome of meta-chloroperbenzoic acid-mediated cyclization is influenced by the electronic and steric properties of the imine substituents [1]. Electron-donating groups on the aromatic ring generally enhance the reactivity of the imine toward oxidation, while electron-withdrawing substituents reduce the reaction rate [4]. The presence of bulky substituents, such as the cyclohexyl group in 3-(4-chlorophenyl)-2-cyclohexyl-1,2-oxaziridine, can influence the stereoselectivity of the cyclization process [1].

The reaction mechanism involves the formation of a transition state where the developing oxaziridine ring adopts a specific geometry that minimizes steric interactions [4]. The chlorophenyl substituent provides moderate electron-withdrawing character, which affects both the reactivity and selectivity of the oxidation process [1]. Studies have shown that the barrier to nitrogen inversion in the resulting oxaziridines varies significantly depending on the substituent pattern, with values ranging from 25 to 32 kilocalories per mole for N-alkyloxaziridines [1].

Phase-Transfer Catalysis in Oxaziridine Formation

Phase-transfer catalysis has emerged as a powerful methodology for oxaziridine synthesis, particularly when using aqueous oxidizing systems [3] [6]. This approach utilizes quaternary ammonium salts or other phase-transfer catalysts to facilitate the transfer of reactants between aqueous and organic phases [7]. The methodology is particularly advantageous for the synthesis of N-sulfonyloxaziridines and other electron-deficient oxaziridine derivatives [6].

The mechanism of phase-transfer catalyzed oxaziridine formation involves the formation of ion pairs between the catalyst and the oxidizing species in the organic phase [7]. Tetrabutylammonium bromide has been identified as an effective catalyst for this transformation, enabling the use of sodium hypochlorite and trichloroacetonitrile as the oxidizing system [6]. The catalyst facilitates the transport of the hypochlorite anion into the organic phase, where it can react with the trichloroacetonitrile to generate the active oxidizing species [6].

Table 2: Phase-Transfer Catalysis Data

Phase Transfer CatalystCatalyst Loading mol%Oxidant SystemYield PercentReaction Time HoursSolvent System
TBAB10NaOCl/CCl₃CN881.5CH₂Cl₂/H₂O
BTMAC5NaOCl/H₂O₂822.0CH₃CN/H₂O
CTAB15NaOCl/CCl₃CN752.5CH₂Cl₂/H₂O
TEBAC8Oxone/H₂O851.0CH₃CN/H₂O
No catalyst0mCPBA alone454.0CH₂Cl₂

The efficiency of phase-transfer catalysis in oxaziridine formation is significantly enhanced compared to traditional methods [6]. The trichloroacetonitrile-hydrogen peroxide system, when used in conjunction with appropriate phase-transfer catalysts, provides excellent yields of oxaziridines under mild reaction conditions [6]. This methodology offers several advantages, including reduced reaction times, improved yields, and the ability to use environmentally benign oxidants [6].

The reaction conditions typically involve the use of dichloromethane or acetonitrile as the organic solvent, with aqueous solutions of sodium hypochlorite as the oxidant source [8]. The pH of the aqueous phase is crucial for optimal reactivity, with slightly basic conditions favoring the formation of the active oxidizing species [8]. Studies have demonstrated that this methodology can achieve yields of up to 90% for various oxaziridine derivatives, including those bearing chlorophenyl substituents [8].

Modern Photochemical Synthesis Strategies

Modern photochemical approaches to oxaziridine synthesis have revolutionized the field by enabling new reaction pathways that are not accessible through traditional thermal methods [9] [10]. These methodologies utilize visible light as a clean energy source to promote the formation of oxaziridine rings through various mechanistic pathways [10]. The development of visible-light-induced reactions has particular significance for the synthesis of complex oxaziridine derivatives, including those with multiple stereogenic centers [9].

Visible-Light-Induced [2+1] Cycloadditions

Visible-light-induced [2+1] cycloaddition reactions represent a breakthrough in oxaziridine synthesis methodology [9] [10]. This approach utilizes photocatalysis to generate reactive intermediates that can undergo cycloaddition with appropriate dipolarophiles [10]. The methodology has been successfully applied to the synthesis of N-aryl and N-heteroaryl oxaziridines through the photochemical reaction of diazoalkanes with nitrosoarenes [9].

The mechanism involves the initial photochemical generation of carbene species from aryl diazoalkanes under visible light irradiation [10]. These carbene intermediates exhibit zwitterionic character, making them susceptible to nucleophilic attack by nitrosoarenes [10]. The resulting nitrone intermediates can undergo subsequent rearrangement to form oxaziridine products through a photochemical pathway [10].

Table 3: Visible-Light-Induced [2+1] Cycloaddition Data

Light SourcePhotocatalystSubstrate CombinationYield PercentReaction Time HoursSelectivity
Blue LED (465 nm)4CzIPNAryl diazoester + nitrone811594:6
Purple LED (415 nm)Ir(ppy)₂(dtbbpy)PF₆Carbene precursor + nitrosoarene761285:15
White LEDRu(bpy)₃Cl₂Diazo compound + nitrone651870:30
Green LED (520 nm)4CzIPNAryl diazoester + nitrone731688:12
UV (365 nm)No catalystNitrone alone482460:40

The selection of appropriate photocatalysts is crucial for the success of visible-light-induced oxaziridine synthesis [10]. Organic photocatalysts such as 4CzIPN have demonstrated excellent performance in these transformations, providing high yields and selectivities under mild conditions [10]. The use of purple light at 415 nanometers has been shown to provide enhanced reactivity compared to blue light, with notably increased reaction rates [11].

The substrate scope of visible-light-induced [2+1] cycloadditions encompasses a wide range of aromatic and heteroaromatic systems [9]. The methodology is particularly well-suited for the synthesis of oxaziridines bearing electron-rich or electron-poor aromatic substituents [9]. The presence of halogen substituents, such as the chloro group in 3-(4-chlorophenyl)-2-cyclohexyl-1,2-oxaziridine, is well-tolerated under the photochemical conditions [9].

Nitrone Rearrangement Pathways

Nitrone rearrangement pathways represent an alternative photochemical approach to oxaziridine synthesis [12] [13]. This methodology involves the photochemical conversion of nitrones to oxaziridines through various mechanistic pathways, including direct photoisomerization and radical-mediated processes [12] [13]. The nitrone-to-oxaziridine rearrangement has been extensively studied both experimentally and computationally [13].

The mechanism of nitrone rearrangement involves initial photoexcitation to a singlet excited state, followed by non-radiative decay through conical intersection geometries [13]. Computational studies using complete active space self-consistent field methods have identified the key transition states and intermediates involved in this process [13]. The rearrangement typically proceeds through a barrierless pathway from the excited state to form the oxaziridine product [13].

Table 4: Nitrone Rearrangement Pathway Data

Starting NitroneRearrangement ConditionsOxaziridine Yield PercentFormation MechanismStability Hours
N-aryl nitroneUV light, 365 nm72Direct photoisomerization2
N-alkyl nitroneVisible light, catalyst85Radical intermediates24
N-heteroaryl nitroneThermal, 80°C45Thermal reorganization6
Conjugated nitronePhotochemical, blue LED78Singlet carbene pathway4
Cyclic nitroneLewis acid catalysis82Acid-catalyzed12

The efficiency of nitrone rearrangement is significantly influenced by the electronic properties of the substituents [12]. Electron-withdrawing groups on the nitrogen atom can facilitate the rearrangement process by stabilizing the transition state geometry [13]. Conversely, electron-donating substituents may inhibit the rearrangement and favor alternative reaction pathways [12].

The oxaziridine-to-nitrone rearrangement can also be catalyzed by Lewis acids, providing an alternative synthetic route to these heterocycles [12]. The choice of Lewis acid catalyst affects both the reaction rate and the stereochemical outcome of the rearrangement [14]. Scandium-based catalysts have shown particular promise for promoting selective rearrangement reactions with high stereoselectivity [14].

The thermodynamic stability of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is fundamentally governed by the inherent ring strain characteristic of three-membered heterocycles and the specific electronic effects of its substituents. Ring strain analysis using density functional theory calculations indicates that oxaziridines possess significant conventional strain energy values ranging from 20 to 28 kilocalories per mole [1] [2] [3]. This places oxaziridines in an intermediate position between the highly strained cyclopropane rings (approximately 27-28 kilocalories per mole) and the less strained cyclobutane systems (approximately 26-27 kilocalories per mole) [1] [3].

The ring strain in 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine arises primarily from the deviation of bond angles from their ideal tetrahedral geometry, with the three-membered ONrC ring system forcing bond angles to approximately 60 degrees rather than the preferred 109.5 degrees. High-level computational studies employing coupled cluster with single and double excitations and perturbative triple excitations methods with extended basis sets have established that three-membered heterocycles containing group 15 and 16 elements exhibit ring strain energies in the range of 19 to 29 kilocalories per mole [4] [3].

The configurational stability of the nitrogen center in 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is remarkably high due to the combination of ring strain and the electronegativity difference between nitrogen and oxygen. Variable temperature nuclear magnetic resonance studies have demonstrated that N-alkyloxaziridines, which include the cyclohexyl-substituted compound under consideration, exhibit barriers to nitrogen inversion ranging from 25 to 32 kilocalories per mole [2] [5]. This substantial energy barrier allows for the isolation and characterization of discrete stereoisomers at room temperature, providing exceptional configurational stability compared to typical tricoordinate nitrogen compounds.

The thermodynamic stability is further influenced by the electronic nature of the substituents. The 4-chlorophenyl group introduces electron-withdrawing effects through inductive mechanisms, which can modulate the electron density at the oxaziridine ring system. The cyclohexyl substituent provides steric bulk that can influence both the stability and reactivity of the compound through conformational restrictions and steric hindrance effects.

Differential scanning calorimetry studies of related heterocyclic compounds indicate that decomposition enthalpies for three-membered heterocycles can vary significantly, ranging from -30 to +141 kilojoules per mole, depending on the specific substitution pattern and ring composition [6]. The thermal stability range for three-membered heterocycles typically spans from 120 to 270 degrees Celsius [6] [7], with the specific thermal behavior dependent on the nature of the heteroatom and substituent effects.

Solubility Characteristics in Organic Media

The solubility behavior of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine in organic solvents is governed by the interplay between its polar oxaziridine functionality and the hydrophobic contributions of the chlorophenyl and cyclohexyl substituents. Systematic solubility studies of oxaziridines in various organic media have revealed distinct patterns that correlate with solvent polarity and hydrogen bonding characteristics.

Acetonitrile emerges as the optimal solvent for oxaziridine systems, providing excellent conversion efficiencies of 90 to 95 percent with minimal decomposition through hydrolytic pathways [8] [9]. The high dielectric constant and aprotic nature of acetonitrile facilitate solvation of the polar oxaziridine ring while avoiding competitive nucleophilic attack that can occur in protic solvents. The dipolar aprotic character of acetonitrile provides optimal stabilization of the polarized nitrogen-oxygen bond without promoting decomposition reactions.

Dichloromethane and chloroform represent moderate polarity solvents that provide good to moderate conversion efficiencies ranging from 60 to 85 percent [8] [10]. These chlorinated solvents offer favorable solvation characteristics for the chlorophenyl substituent through halogen-halogen interactions while maintaining reasonable stability of the oxaziridine ring. The moderate polarity of these solvents provides a balance between sufficient solvation and minimal promotion of decomposition pathways.

Non-polar solvents exhibit variable behavior depending on their specific characteristics. Hexane, despite its very low polarity index of 0.1, surprisingly provides good conversion rates of 70 to 75 percent [9], suggesting that the hydrophobic cyclohexyl and chlorophenyl substituents contribute significantly to solubility in non-polar media. Methyl tert-butyl ether, with its low polarity and ether functionality, provides good conversion rates of approximately 76 percent [9].

Toluene presents a notable exception among aromatic solvents, exhibiting poor solubility characteristics with only 5 to 10 percent conversion efficiency due to extensive hydrolysis [8]. This behavior suggests that the aromatic character of toluene may promote unwanted side reactions or that trace water in the solvent system contributes to hydrolytic decomposition.

Protic solvents generally exhibit problematic behavior for oxaziridine stability. Ethanol shows variable and moderate conversion rates due to competitive hydrolysis reactions [8] [10], while tert-butanol exhibits particularly poor performance with significant hydrolysis occurring [8]. The nucleophilic character of alcoholic solvents promotes attack on the electrophilic oxaziridine ring, leading to ring-opening and decomposition.

The partition coefficient behavior of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine can be predicted to favor organic phases over aqueous phases due to the hydrophobic nature of both major substituents. Computational approaches using density functional theory in combination with solvation models have proven effective for predicting partition coefficients of similar organic molecules [11].

Acid/Base Stability and pH-Dependent Decomposition

The stability of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine exhibits pronounced pH dependence, with distinct decomposition pathways operating under different acid-base conditions. This pH sensitivity arises from the electrophilic nature of the oxaziridine ring and the susceptibility of the nitrogen-oxygen bond to both nucleophilic and electrophilic attack.

Under acidic conditions (pH less than 7), 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine exhibits instability with rapid decomposition occurring within minutes to hours [12] [13]. The primary decomposition pathway under acidic conditions involves acid-catalyzed hydrolysis, where protonation of the oxygen atom increases the electrophilicity of the ring system and promotes nucleophilic attack by water molecules. This process leads to ring opening and formation of the corresponding amine and carbonyl products.

Neutral to mildly basic conditions (pH 7 to 10) provide moderate stability for the oxaziridine system, with decomposition rates extending to hours or days [14] [8]. Under these conditions, slow hydrolytic decomposition represents the primary pathway, proceeding through direct nucleophilic attack by hydroxide ions or water molecules on the strained three-membered ring.

Strongly basic conditions (pH 11 to 13) paradoxically provide optimal stability for oxaziridine synthesis and handling [14] [13] [8]. This counterintuitive behavior reflects the specific mechanistic requirements for oxaziridine formation from imine precursors, where strongly basic conditions (pH 13) are essential for achieving high yields. The base-catalyzed nitrogen-oxygen bond cleavage that occurs under these conditions follows a specific stereochemical pathway involving antiperiplanar arrangement of the breaking bonds.

Kinetic isotope effect studies provide mechanistic insight into the base-catalyzed decomposition process. Primary kinetic isotope effects of approximately 5.0 to 6.0 (kH/kD) have been observed for oxaziridine decomposition [14], indicating that carbon-hydrogen bond cleavage is involved in the rate-determining step. This substantial isotope effect suggests that alpha-hydrogen abstraction adjacent to the nitrogen center initiates the decomposition process, followed by elimination to form the corresponding imine product.

Very strongly basic conditions (pH greater than 13) can lead to over-basification effects and variable decomposition behavior depending on the specific substituent pattern [14] [8]. Under these extreme conditions, enhanced base-catalyzed decomposition may occur through multiple competing pathways, potentially including direct deprotonation of the cyclohexyl substituent or aromatic ring systems.

The 4-chlorophenyl substituent in the target compound may influence pH stability through its electron-withdrawing effects, which can modulate the electron density at the nitrogen center and alter the susceptibility to nucleophilic attack. The cyclohexyl group, being aliphatic and sterically demanding, may provide some protection against nucleophilic approach while also influencing the conformational preferences of the molecule during decomposition processes.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

237.0920418 g/mol

Monoisotopic Mass

237.0920418 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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